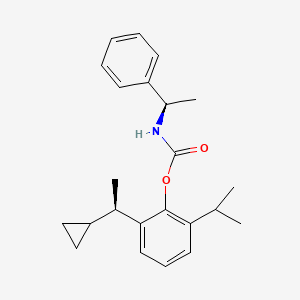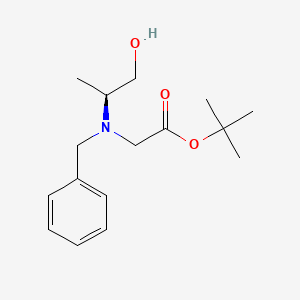![molecular formula C14H9F2N B13357074 2,8-Difluoro-5H-dibenzo[b,f]azepine](/img/structure/B13357074.png)
2,8-Difluoro-5H-dibenzo[b,f]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Difluoro-5H-dibenzo[b,f]azepine is a tricyclic compound with a seven-membered ring structure. It is a derivative of dibenzo[b,f]azepine, which is known for its applications in pharmaceuticals, particularly as an intermediate in the synthesis of anticonvulsant drugs . The presence of fluorine atoms at positions 2 and 8 enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of 2,8-Difluoro-5H-dibenzo[b,f]azepine typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethynylaniline and 2-bromophenyl ethynylaniline.
Hydrohalogenation: A pseudo-intramolecular hydrohalogenation reaction is performed, which proceeds in a syn-selective manner without forming any detectable over-addition products.
N-Acetylation: The amino group is acetylated to facilitate subsequent coupling reactions.
Coupling Reactions: Arylation via Suzuki–Miyaura cross-coupling and construction of the seven-membered ring via Ullmann-type intramolecular coupling.
Chemical Reactions Analysis
2,8-Difluoro-5H-dibenzo[b,f]azepine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of fluorine atoms.
Oxidation and Reduction:
Coupling Reactions: As mentioned earlier, it can undergo Suzuki–Miyaura cross-coupling and Ullmann-type intramolecular coupling.
Scientific Research Applications
2,8-Difluoro-5H-dibenzo[b,f]azepine has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of anticonvulsant drugs and other CNS-active drugs.
Chemical Research: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methods.
Material Science: It can be used in the synthesis of novel polyamides and other materials with specific properties.
Mechanism of Action
its structural similarity to other dibenzo[b,f]azepine derivatives suggests that it may interact with molecular targets in the central nervous system, similar to how carbamazepine and other related compounds function . These interactions often involve modulation of ion channels and neurotransmitter receptors.
Comparison with Similar Compounds
2,8-Difluoro-5H-dibenzo[b,f]azepine can be compared with other similar compounds such as:
Carbamazepine: An anticonvulsant drug with a similar tricyclic structure but without fluorine atoms.
Oxcarbazepine: Another anticonvulsant with a similar structure but with an additional oxygen atom.
10-Methoxy-5H-dibenzo[b,f]azepine: A derivative with a methoxy group instead of fluorine atoms.
Properties
Molecular Formula |
C14H9F2N |
|---|---|
Molecular Weight |
229.22 g/mol |
IUPAC Name |
3,8-difluoro-11H-benzo[b][1]benzazepine |
InChI |
InChI=1S/C14H9F2N/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)17-13/h1-8,17H |
InChI Key |
YEKMDJRJDNWVSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C(N2)C=CC(=C3)F)C=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl naphtho[2,1-d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13357003.png)


![6-[(4-Chlorophenoxy)methyl]-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357019.png)
![2-Methyl-3-[6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13357022.png)
![7-Methoxy-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine](/img/structure/B13357030.png)
![Ethyl 4-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2,6-dimethoxyphenyl carbonate](/img/structure/B13357031.png)
![Diethyl 2-((1R,5S,6R)-6-cyano-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)malonate](/img/structure/B13357045.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13357048.png)
![3-[6-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13357052.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B13357056.png)

![2-Methyl-4-(3-pyridinyl)-6-[4-(2-pyridinyl)-1-piperazinyl]benzonitrile](/img/structure/B13357060.png)
